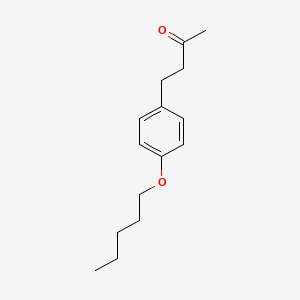

4-(4-Pentoxyphenyl)-2-butanone

Description

Contextualization within Phenyl-Butanone Derivatives Research

Phenyl-butanone derivatives are characterized by a phenyl ring linked to a butanone chain. The parent compound, 4-phenyl-2-butanone, is recognized for its use as an attractant for melon flies and as an odorant in soaps. fishersci.ca Research into this family of compounds has often focused on the synthesis and evaluation of derivatives with modified phenyl rings.

A prominent analogue is 4-(4-hydroxyphenyl)-2-butanone (B135659), commonly known as Raspberry Ketone. mdpi.com This compound is a subject of interest in the food and cosmetics industries as a flavoring and fragrance agent. fishersci.ca Scientific investigations have also explored its potential physiological effects. mdpi.com The synthesis of such derivatives often involves processes like the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one, utilizing various catalysts to improve yield and environmental friendliness. google.comgoogle.com

The research on these derivatives provides a framework for understanding the potential research avenues for 4-(4-Pentoxyphenyl)-2-butanone. The "pentoxy" group in this compound represents a significant alteration to the phenyl ring, suggesting that its properties and applications might differ from its hydroxylated or unsubstituted counterparts.

Significance of Investigating Novel Alkyl-Phenoxy Ketone Structures in Chemical Biology

The investigation of novel alkyl-phenoxy ketone structures is significant for several reasons. The addition of different alkyl and phenoxy groups can modulate the biological activity and physical properties of the parent molecule. For instance, in the context of phosphodiesterase-4 (PDE4) inhibitors, the substitution pattern on the phenyl ring of phenyl alkyl ketones has been shown to dramatically affect their potency and selectivity. nih.gov

Specifically, the exploration of longer alkyl chains, such as the pentoxy group in this compound, can influence the compound's lipophilicity. This, in turn, can affect its interaction with biological membranes and protein binding sites. The study of such novel structures contributes to a deeper understanding of structure-activity relationships (SAR), a fundamental concept in chemical biology and medicinal chemistry. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can design more potent and selective molecules.

Overview of Research Trajectories for Related Analogues

The research on analogues of this compound has followed several key trajectories. One major area of investigation has been the modification of the substituent on the phenyl ring. For example, a patent from 1961 describes the synthesis and attractant properties of various derivatives of 4-phenyl-2-butanone, including those with p-hydroxy, p-acetoxy, p-propionoxy, and p-butyroxy groups. google.com These studies aimed to identify compounds with superior attractant properties for the melon fly compared to existing options. google.com

Another research direction involves altering the core butanone structure. While much of the available research focuses on 2-butanone (B6335102) derivatives, studies on other phenyl alkyl ketones have explored how changes in the alkyl chain length and branching affect their properties. acs.org Furthermore, research into the synthesis of these compounds is ongoing, with a focus on developing more efficient and environmentally benign catalytic systems. For example, the use of solid acid catalysts like acid-activated Montmorillonite (B579905) clay has been explored for the synthesis of 4-(4-hydroxyphenyl)butan-2-one to overcome the pollution issues associated with traditional catalysts. google.com

The study of hydroxy-substituted alkyl phenyl ketones has also provided insights into their photochemical properties, demonstrating that the position of a substituent on the phenyl ring can control molecular dissociation pathways. nih.gov This fundamental research highlights how subtle structural changes can have profound effects on the chemical behavior of these molecules.

The table below summarizes some of the key analogues of this compound and their primary areas of research interest.

| Compound Name | Structure | Primary Research Focus |

| 4-Phenyl-2-butanone | Phenyl group attached to a butanone chain | Insect attractant, odorant fishersci.ca |

| 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | Hydroxyl group at the para position of the phenyl ring | Flavoring agent, fragrance, metabolic studies mdpi.comfishersci.ca |

| 4-(p-Acetoxyphenyl)-2-butanone | Acetoxy group at the para position of the phenyl ring | Insect attractant google.com |

| 4-(4-Methoxyphenyl)-2-butanone (B1665111) | Methoxy (B1213986) group at the para position of the phenyl ring | Chemical synthesis and properties scbt.com |

The table below details various derivatives of 4-phenyl-2-butanone that have been investigated for their attractant properties for the melon fly. google.com

| Compound | Attractant Properties (Relative) |

| Anisylacetone | 746 |

| 4-(p-Hydroxyphenyl)-2-butanone | 8,297 |

| 4-(p-Acetoxyphenyl)-2-butanone | 15,692 |

| 4-(p-Propionoxyphenyl)-2-butanone | 10,377 |

| 4-(p-Butyroxyphenyl)-2-butanone | 5,561 |

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

4-(4-pentoxyphenyl)butan-2-one |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-12-17-15-10-8-14(9-11-15)7-6-13(2)16/h8-11H,3-7,12H2,1-2H3 |

InChI Key |

WLDTXANJMFGRLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Pentoxyphenyl 2 Butanone and Its Analogues

Established Synthetic Routes to 4-(4-Pentoxyphenyl)-2-butanone

The synthesis of this compound is not extensively documented in publicly available literature. However, its structure suggests a straightforward synthesis from its hydroxylated analogue, 4-(4-hydroxyphenyl)-2-butanone (B135659), commonly known as raspberry ketone. The established routes to raspberry ketone are well-documented and serve as the foundation for producing its derivatives.

Alkylation Reactions Utilizing Phenolic Precursors (e.g., 4-(4-Hydroxyphenyl)-2-butanone)

A primary and efficient method for the synthesis of this compound is through the alkylation of its phenolic precursor, 4-(4-hydroxyphenyl)-2-butanone. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of 4-(4-hydroxyphenyl)-2-butanone to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane), via an SN2 reaction to form the desired ether. wikipedia.org

The general reaction is as follows:

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to remove the acidic proton from the phenolic hydroxyl group of 4-(4-hydroxyphenyl)-2-butanone, forming a sodium or potassium phenoxide intermediate.

Nucleophilic Substitution: The resulting phenoxide ion then reacts with a pentyl halide. The alkoxide attacks the electrophilic carbon of the pentyl halide, displacing the halide ion and forming the ether linkage.

This method is highly versatile and can be adapted to synthesize a variety of alkoxy-substituted butanone derivatives by simply changing the alkyl halide.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in synthesizing the precursor, 4-(4-hydroxyphenyl)-2-butanone. A common industrial method is the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde (B117250) with acetone (B3395972). wikipedia.org This reaction is typically base-catalyzed and proceeds through an aldol (B89426) condensation mechanism to form an α,β-unsaturated ketone, 4-(4-hydroxyphenyl)-3-buten-2-one. wikipedia.orggoogle.com

Subsequent catalytic hydrogenation of the carbon-carbon double bond in this intermediate yields 4-(4-hydroxyphenyl)-2-butanone with high efficiency. wikipedia.org This two-step process is a well-established and high-yielding route to the key phenolic precursor. wikipedia.org

Another established route involves the direct Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxy-2-butanone (B42824) or methyl vinyl ketone. google.comnih.gov This reaction is catalyzed by an acid and directly forms the carbon-carbon bond between the phenol and the butanone moiety. google.com

Development and Optimization of Synthetic Pathways

To improve the efficiency, selectivity, and environmental footprint of the synthesis of butanone derivatives, significant research has focused on the development and optimization of catalytic pathways.

Catalytic Approaches in Butanone Derivative Synthesis

Catalysis plays a crucial role in the synthesis of butanone derivatives, offering advantages such as increased reaction rates, higher yields, and the potential for catalyst recycling. Both heterogeneous and homogeneous catalytic systems have been explored.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst reuse. Montmorillonite (B579905) clays (B1170129), a type of layered aluminosilicate, have been effectively used as solid acid catalysts in the synthesis of 4-(4-hydroxyphenyl)-2-butanone. google.com

Specifically, acid-activated montmorillonite clay has been employed to catalyze the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one. google.com These clay catalysts possess both Brønsted and Lewis acid sites on their surface, which facilitate the alkylation reaction. Research has shown that cation-exchanged montmorillonite can also effectively catalyze this reaction. acs.org

Below is a table summarizing the reaction conditions and outcomes for the synthesis of 4-(4-hydroxyphenyl)-2-butanone using a montmorillonite clay catalyst. google.com

| Catalyst | Reactants | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Acid-activated Montmorillonite | Phenol, 4-hydroxybutan-2-one | 100-150 | 1-15 | 1-24 | 35-55 | >75 |

Paratoluenesulfonic acid (pTSA)-modified montmorillonite clays have also been investigated for the solventless alkylation of phenol with 4-hydroxy-2-butanone under microwave irradiation, demonstrating significantly reduced reaction times compared to conventional heating methods. cambridge.org Other solid acid catalysts, such as Amberlyst-15, have also been found to be effective for the synthesis of flavoring ketones like raspberry ketone. acs.org

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity. In the context of butanone derivative synthesis, various homogeneous catalysts have been explored. For instance, the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one has been achieved through an enantioselective aldol reaction between acetone and benzaldehyde (B42025) using a recyclable organocatalyst, N-PEG-(L)-prolinamide, under solvent-free conditions. researchgate.net

Palladium-catalyzed reactions, such as the Heck reaction, have been utilized in the synthesis of related phenylbutanone structures. researchgate.net These reactions involve the coupling of aryl halides with alkenes, providing a versatile method for forming carbon-carbon bonds. While not directly applied to this compound in the reviewed literature, these principles of homogeneous catalysis are applicable to the synthesis of its analogues and could be adapted for its production. The development of immobilized homogeneous catalysts is an active area of research, aiming to combine the advantages of both homogeneous and heterogeneous catalysis. uu.nl

Green Chemistry Principles in this compound Synthesis

Traditional synthetic routes for the core structure of 4-(4-alkoxyphenyl)-2-butanones, such as the Friedel-Crafts alkylation, have often relied on catalysts that pose environmental and handling challenges. For instance, the synthesis of the closely related 4-(4-hydroxyphenyl)-2-butanone has historically used strong mineral acids like sulfuric acid or anhydrous hydrogen fluoride (B91410) (HF) google.comgoogle.com. While effective, these catalysts lead to the production of corrosive acidic waste, high production costs, and potential pollution google.com.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign catalytic systems. A significant advancement is the use of solid acid catalysts, which are often reusable, non-corrosive, and facilitate easier product separation google.com. Examples of these green catalysts include:

Modified Zeolites: Hydrogen fluoride (HF) modified ultrastable Y-type (USY) molecular sieves have been successfully employed as catalysts for the Friedel-Crafts alkylation reaction to produce the hydroxyl analogue of the target compound. These solid acid catalysts are noted for being nontoxic, non-corrosive, and environmentally friendly google.com.

Acid-Activated Clays: Montmorillonite clay, an abundant and inexpensive aluminosilicate, can be activated with acids like HCl to create a solid acid catalyst. This has been effectively used in the alkylation of phenol to produce 4-(4-hydroxyphenyl)butan-2-one, providing an ecofriendly process alternative google.com.

Catalyst-Free Supercritical Conditions: Research into the synthesis of precursors like 4-hydroxy-2-butanone has shown that aldol condensation can be performed in a supercritical state without the need for an additional catalyst. This approach minimizes separation burdens, eliminates catalyst regeneration issues, and reduces wastewater, representing a significant green chemistry advancement semanticscholar.orgnih.gov.

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Liquid Acids | Sulfuric Acid, Anhydrous HF | High reactivity, high yields (>80% with HF) | Corrosive, hazardous, significant acidic waste, equipment challenges | google.com |

| Solid Acid Catalysts | HF-Modified USY Zeolites, Acid-Activated Montmorillonite Clay | Reusable, non-corrosive, environmentally friendly, easy separation | May have lower conversion rates compared to traditional acids | google.comgoogle.com |

| Catalyst-Free | Supercritical State Reactions | No catalyst needed, no separation burden, less wastewater | Requires high temperature and pressure equipment | semanticscholar.orgnih.gov |

Yield Enhancement and Purity Improvement Strategies

Optimizing reaction yield and ensuring high product purity are critical for the efficient synthesis of this compound. Key strategies involve the careful selection of catalysts and the fine-tuning of reaction parameters.

Catalyst Selection and Reaction Conditions: The choice of catalyst directly impacts the reaction's efficiency. While anhydrous HF can achieve yields of over 80% for the synthesis of the core phenolic structure, it presents significant material and engineering challenges google.com. A more practical and greener approach using an HF-modified USY molecular sieve catalyst demonstrated a yield of 72.18% for 4-(4-hydroxyphenyl)-2-butanone under optimized conditions google.com. These conditions include:

Molar Ratio: An optimal molar ratio of phenol to 4-hydroxyl-2-butanone is between 5:1 and 7:1 google.com.

Catalyst Loading: The ideal weight ratio of catalyst to 4-hydroxyl-2-butanone is between 1:1 and 1.5:1 google.com.

Temperature: The Friedel-Crafts alkylation is best performed at temperatures ranging from 90°C to 110°C google.com.

Using acid-activated montmorillonite clay, researchers have reported conversions in the range of 35-55% with a high product selectivity of 75-81% google.com.

Purity Improvement: The purity of the final product is heavily influenced by the synthetic route. One common pathway involves the Claisen-Schmidt reaction followed by hydrogenation, which can lead to the formation of alcohol impurities, such as 4-(4-hydroxyphenyl)-2-butanol, that negatively affect the product's aromatic profile google.com. In contrast, the direct Friedel-Crafts alkylation of a phenol derivative with 4-hydroxyl-2-butanone is noted to produce a fragrance of high purity google.com. Therefore, selecting a highly regioselective reaction pathway that minimizes side-product formation is crucial for obtaining high-purity this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues allows for the systematic investigation of structure-activity relationships. Modifications can be targeted at the pentoxy chain, the phenyl ring, or the ketone functional group.

A versatile method for generating analogues with varied alkoxy chains is the Williamson ether synthesis. This approach typically involves a two-step process:

Synthesis of the Phenolic Intermediate: The precursor, 4-(4-hydroxyphenyl)-2-butanone, is synthesized via an optimized Friedel-Crafts alkylation as previously described google.comgoogle.com.

Etherification: The phenolic intermediate is then reacted with a selected alkyl halide in the presence of a base (e.g., potassium carbonate) to form the desired ether linkage. By varying the alkyl halide, a library of analogues with different chain lengths and branching patterns can be created.

| Desired Alkoxy Group | Alkyl Halide Reactant | Resulting Analogue |

|---|---|---|

| Methoxy (B1213986) | Methyl iodide (CH₃I) | 4-(4-Methoxyphenyl)-2-butanone (B1665111) |

| Ethoxy | Ethyl bromide (C₂H₅Br) | 4-(4-Ethoxyphenyl)-2-butanone |

| Propoxy | 1-Bromopropane (C₃H₇Br) | 4-(4-Propoxyphenyl)-2-butanone |

| Isopropoxy (Branched) | 2-Bromopropane ((CH₃)₂CHBr) | 4-(4-Isopropoxyphenyl)-2-butanone |

| Hexoxy | 1-Bromohexane (C₆H₁₃Br) | 4-(4-Hexoxyphenyl)-2-butanone |

Modifications to the phenyl ring can be achieved by starting with an appropriately substituted aromatic precursor.

Hydroxyl Analogue: The synthesis of 4-(4-hydroxyphenyl)-2-butanone, also known as Raspberry Ketone, is well-established and involves the direct Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one google.comgoogle.com.

Methoxy Analogue: 4-(4-methoxyphenyl)-2-butanone is a known compound that can be synthesized by the alkylation of anisole (B1667542) (methoxybenzene) with a suitable butanone precursor biosynth.comnist.gov.

Halogenated Analogues: Halogen atoms can be introduced onto the phenyl ring of this compound via electrophilic aromatic substitution. The pentoxy group is a strong ortho-, para-directing group. Since the para position is occupied, halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) would be expected to occur at the positions ortho to the alkoxy group.

The ketone functional group is a versatile handle for further chemical transformations, allowing for the creation of a wide range of derivatives.

| Reaction Type | Reagents | Product Functional Group | Example Product Name |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | 4-(4-Pentoxyphenyl)-2-butanol |

| Reductive Amination | Ammonia (NH₃), NaBH₃CN | Primary Amine | 4-(4-Pentoxyphenyl)butan-2-amine |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | 2-Methyl-4-(4-pentoxyphenyl)-1-butene |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | 2-Methyl-4-(4-pentoxyphenyl)butan-2-ol |

Mechanism of Action and Molecular Interactions of 4 4 Pentoxyphenyl 2 Butanone

Biochemical Cascade Investigations

Without foundational research on this specific compound, any attempt to generate content for the requested article would be speculative and would not meet the standards of scientific accuracy.

No Information Available on the Biological Activity of 4-(4-Pentoxyphenyl)-2-butanone

Despite a comprehensive search of available scientific literature, no studies detailing the mechanism of action or molecular interactions of the chemical compound this compound were found.

Specifically, there is no research available that describes its effects on metabolic pathways such as riboflavin biosynthesis or fatty acid synthesis. Furthermore, no information exists regarding its role, if any, in oxidative stress response mechanisms.

Therefore, it is not possible to provide an article on the "" as requested, due to the complete absence of scientific data on the subject.

Structure Activity Relationship Sar and Lead Optimization Studies for 4 4 Pentoxyphenyl 2 Butanone Derivatives

Design Principles for Modifying Phenyl-Butanone Scaffolds

The design of new analogues based on a phenyl-butanone scaffold is guided by established medicinal chemistry principles. These principles focus on systematically altering the molecule's physicochemical properties to improve its interaction with a biological target.

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a critical parameter influencing membrane transport and the ability to bind to a target. nih.gov For phenyl-butanone scaffolds, lipophilicity can be modulated by the nature of substituents on the phenyl ring or the length of the alkoxy chain. For instance, the substitution of a hydrogen atom with a chlorine atom on the phenyl ring generally increases the lipophilicity of the molecule. nih.gov This property is crucial as it governs the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Steric parameters, which relate to the size and shape of the molecule, are equally important as they determine the strength of the interaction between the drug and its receptor. ubaya.ac.id Even minor modifications can lead to a complete loss of biological activity if the new analogue no longer fits into the receptor's binding site due to a "bump" or steric hindrance. drugdesign.org In some molecular scaffolds, studies have shown that steric parameters can affect biological activity more significantly than lipophilic or electronic parameters. ubaya.ac.id

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. drugdesign.orgnih.gov It is not a real molecule but rather the "essence" of the structure-activity knowledge gained from studying a series of active and inactive compounds. nih.gov

The process of pharmacophore elucidation for butanone analogues involves comparing the structures of various active molecules that bind to the same receptor site. drugdesign.org By superimposing these structures, common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings are identified. The resulting 3D model helps medicinal chemists understand the key interaction points required for activity and guides the design of new, potentially more potent molecules. nih.gov For instance, a pharmacophore model might identify a critical pi-electron-rich aromatic zone or specific electron-rich zones at precise distances from the aromatic ring that are essential for receptor recognition. nih.gov

Systematic Structural Modifications and Their Biological Impact

Systematic modification of the 4-(4-Pentoxyphenyl)-2-butanone structure allows researchers to probe the SAR and optimize the compound for a desired biological effect. This involves making targeted changes to the aromatic ring, the alkoxy chain, and the butanone moiety.

Substituents on the aromatic ring can profoundly influence the electronic properties of the entire scaffold through inductive and resonance effects, thereby altering its biological activity. libretexts.org These substituents are generally classified as either electron-donating or electron-withdrawing. libretexts.orguomustansiriyah.edu.iq

Electron-donating groups (e.g., methoxy (B1213986) [-OCH₃], amino [-NH₂], alkyl [-R]) increase the electron density of the aromatic ring.

Electron-withdrawing groups (e.g., nitro [-NO₂], cyano [-CN], halogens [-Cl, -Br]) decrease the ring's electron density. libretexts.org

The presence of electron-donating groups at the para-position of phenyl rings in certain scaffolds, such as benzylideneacetophenones, has been shown to enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, electron-withdrawing substituents can decrease sensitivity to the effects of substitution on other parts of the molecule. nih.gov By systematically varying the substituent at the para-position of the phenyl ring in this compound derivatives, one can fine-tune the electronic character of the molecule to optimize its activity profile.

Table 1: Predicted Impact of Aromatic Ring Substitutions on Biological Activity This table is based on general principles of medicinal chemistry; actual results may vary.

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Activity Profile | Rationale |

|---|---|---|---|

| -H (Hydrogen) | Neutral (Reference) | Baseline Activity | Reference compound with no electronic modification. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Potentially Increased Activity | Increased electron density may enhance binding to electron-deficient pockets in a receptor. nih.gov |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Potentially Altered Activity/Selectivity | Alters ring electronics and increases lipophilicity, which can affect binding and transport. nih.gov |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Potentially Decreased Activity | Significant reduction in ring electron density can drastically alter binding interactions. libretexts.org |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Increased Activity | Provides a modest increase in electron density and hydrophobicity. nih.gov |

The pentoxy (-OC₅H₁₁) group is a key feature of the parent compound, contributing significantly to its lipophilicity. Varying the length of this alkoxy chain provides a direct method to modulate the hydrophobic character of the molecule and probe its interaction with hydrophobic pockets in a target receptor.

Increasing the length of an aliphatic chain can lead to stronger binding if the target has a corresponding hydrophobic channel or pocket. nih.gov However, this effect is often not linear. An optimal chain length may exist, beyond which activity decreases due to steric hindrance or excessive lipophilicity that hinders solubility and bioavailability (a "lipophilic cliff").

Table 2: Predicted Impact of Alkoxy Chain Length on Target Affinity This table is based on general principles of medicinal chemistry; actual results may vary.

| Alkoxy Chain | Relative Lipophilicity | Predicted Impact on Target Affinity | Rationale |

|---|---|---|---|

| -OCH₃ (Methoxy) | Low | Lower Affinity | Insufficient hydrophobic interaction with the target pocket. |

| -OC₃H₇ (Propoxy) | Moderate | Increased Affinity | Improved hydrophobic interactions without being excessively bulky. |

| -OC₅H₁₁ (Pentoxy) | High (Reference) | Optimal Affinity | Assumed to be the optimal length for fitting into the target's hydrophobic pocket. |

| -OC₇H₁₅ (Heptoxy) | Very High | Potentially Decreased Affinity | The chain may be too long, causing steric clashes or leading to poor solubility. nih.gov |

The butanone moiety itself offers several avenues for modification to enhance biological activity or fine-tune properties. The carbonyl group (C=O) can act as a hydrogen bond acceptor, and the length of the alkyl chain dictates the spatial orientation of this key feature relative to the aromatic ring.

Modifications can include reducing the ketone to a secondary alcohol, which introduces a hydrogen bond donor, or altering the chain length to change the distance between the phenyl ring and the oxygen atom. Each modification can significantly impact how the molecule fits into and interacts with its biological target.

Table 3: Predicted Impact of Butanone Moiety Optimization This table is based on general principles of medicinal chemistry; actual results may vary.

| Modification | Structural Change | Predicted Biological Impact | Rationale |

|---|---|---|---|

| Reduction of Ketone | -C(=O)- becomes -CH(OH)- | Altered Binding Profile | Changes from a hydrogen bond acceptor to both a donor and acceptor, potentially forming new interactions. |

| Chain Shortening | Butanone to Propanone | Potentially Increased or Decreased Activity | Alters the distance between the aromatic ring and the oxygen, affecting the fit within the binding site. |

| Chain Lengthening | Butanone to Pentanone | Potentially Increased or Decreased Activity | Provides greater conformational flexibility but may introduce unfavorable interactions if the binding pocket is constrained. |

| Alpha-Methylation | Addition of a methyl group on C1 or C3 | Altered Conformation and Potency | Introduces a chiral center and restricts bond rotation, which can lock the molecule in a more (or less) active conformation. |

Strategies for Improving Potency and Selectivity in Pre-clinical Contexts

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a highly effective methodology for developing potent and selective inhibitors. jmbfs.orgnih.gov This approach begins with the screening of low molecular weight fragments (typically <300 Da) to identify those that bind, albeit weakly, to the target protein. nih.gov High-resolution structural techniques, such as X-ray crystallography, are then employed to visualize how these fragments bind to the protein. This structural information is paramount as it reveals key interaction points and provides a clear roadmap for fragment evolution. nih.gov

In the context of this compound derivatives, an FBDD campaign might commence by identifying fragments that bind to distinct sub-pockets of the target's active site. For instance, one fragment might occupy the hydrophobic pocket that accommodates the pentoxyphenyl group, while another might interact with a region near the butanone moiety. The process then involves strategically growing these fragments or linking them together to create a larger, more potent molecule that spans multiple binding sites.

Fragment Growth Strategy:

A fragment that binds in the vicinity of the pentoxy group could be elaborated by adding functional groups that extend into adjacent pockets, forming additional favorable interactions, such as hydrogen bonds or van der Waals contacts. The aim is to increase the binding affinity with each modification.

Fragment Linking Strategy:

If two fragments are found to bind to adjacent sites, a linker can be designed to connect them, resulting in a single molecule with significantly higher affinity due to the additive binding energies of the individual fragments. The nature and length of the linker are critical and are optimized to ensure the linked fragments maintain their optimal binding orientations.

The following table illustrates a hypothetical fragment-based approach for a target enzyme, starting with fragments related to the core structure of this compound.

| Fragment ID | Structure | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) | Elaboration Strategy |

| F1 | 4-Pentoxyphenol | 500 | 0.28 | Grow alkyl chain to explore adjacent hydrophobic pocket. |

| F2 | 2-Butanone (B6335102) | >1000 | - | Link with a phenyl-containing fragment. |

| F3 | Phenylacetamide | 800 | 0.25 | Link with a fragment occupying the pentoxy binding site. |

| F1-L-F3 | 4-(4-(2-acetamidoethoxy)phenyl)butan-2-one | 10 | 0.35 | Optimize linker length and flexibility. |

This table is illustrative and provides hypothetical data for educational purposes.

Rational Design Principles in Lead Optimization

Rational design, often employed in conjunction with FBDD, leverages a detailed understanding of the structure-activity relationship (SAR) and the three-dimensional structure of the target to guide the design of more potent and selective analogs. nih.gov This approach is iterative and data-driven, relying on computational modeling and the medicinal chemist's intuition.

For the lead optimization of this compound derivatives, several rational design principles can be applied:

Structure-Based Drug Design (SBDD): With a high-resolution structure of the target protein in complex with a lead compound, SBDD allows for the precise design of modifications that enhance binding affinity. For example, if the pentoxyphenyl group is not perfectly filling its hydrophobic pocket, extending the alkyl chain or introducing bulky substituents could improve van der Waals interactions and, consequently, potency. Similarly, identifying a nearby hydrogen bond donor or acceptor on the protein can guide the introduction of a complementary functional group on the ligand.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the ether linkage in the pentoxy group could be replaced with a more metabolically stable bioisostere, such as a thioether or an amide, to improve the compound's half-life in vivo.

Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. This can lock the molecule into its bioactive conformation, which can lead to a significant increase in potency by reducing the entropic penalty of binding. For a derivative of this compound, incorporating the butanone side chain into a cyclic system could be explored.

The following table presents hypothetical data from a rational design campaign aimed at improving the potency of a this compound lead compound against a target kinase.

| Compound ID | Modification from Lead | IC50 (nM) | Fold Improvement | Rationale |

| Lead-01 | This compound | 500 | - | Initial Hit |

| RD-01 | Replacement of pentoxy with a hexyloxy group | 250 | 2x | Explore larger hydrophobic pocket. |

| RD-02 | Introduction of a hydroxyl group on the butanone chain | 150 | 3.3x | Form a new hydrogen bond with a key residue. |

| RD-03 | Cyclization of the butanone side chain into a piperidinone | 75 | 6.7x | Conformational restriction to favor the bioactive conformation. |

| RD-04 | Replacement of the phenyl ring with a pyridine | 400 | 1.25x | Modulate electronics and potential for new interactions. |

This table is illustrative and provides hypothetical data for educational purposes.

By systematically applying these rational design principles, medicinal chemists can navigate the complex chemical space around the initial lead compound to identify derivatives with optimized potency and selectivity, ultimately leading to the selection of a candidate for further pre-clinical and clinical development.

Metabolic Pathways and Fate of 4 4 Pentoxyphenyl 2 Butanone in Biological Systems Animal Models, in Vitro

In Vitro Metabolic Stability and Transformation Studies

In vitro metabolic stability assays are fundamental tools in drug discovery and development, offering an early assessment of a compound's susceptibility to metabolic breakdown. These assays typically utilize liver fractions, such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes.

Hepatic microsomal stability assays are designed to evaluate the in vitro intrinsic clearance of a compound. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. The stability of a compound in the presence of liver microsomes is a key indicator of its likely in vivo hepatic clearance.

For a compound like 4-(4-Pentoxyphenyl)-2-butanone, a typical assay would involve incubating the compound with human, rat, or mouse liver microsomes in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is then used to calculate key pharmacokinetic parameters.

Illustrative Data from a Hypothetical Hepatic Microsomal Stability Assay:

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 22 | 31.5 |

This table is illustrative and based on general principles of drug metabolism. Actual values would need to be determined experimentally.

The biotransformation of this compound is expected to be mediated by several enzyme systems. The key transformations would likely involve both Phase I and Phase II reactions.

Phase I Reactions: The primary Phase I reactions for this compound are anticipated to be oxidation and reduction. The CYP450 enzymes are the main catalysts for oxidative metabolism. For this compound, potential sites of oxidation include the pentoxy side chain (O-dealkylation) and the aromatic ring (hydroxylation). The ketone group can also be reduced to a secondary alcohol by carbonyl reductases.

Phase II Reactions: Following Phase I metabolism, or for the parent compound if it possesses a suitable functional group, Phase II conjugation reactions occur. These reactions involve the addition of endogenous polar molecules to the compound, which significantly increases its water solubility and facilitates its excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which catalyze sulfation. For metabolites of this compound that have a hydroxyl group (formed via O-dealkylation or ring hydroxylation), glucuronidation and sulfation would be major metabolic pathways.

Metabolite Identification and Characterization in Animal Models

Based on the metabolism of raspberry ketone, the primary metabolites of this compound are likely to be the result of O-dealkylation, ketone reduction, and aromatic hydroxylation. Secondary metabolites would then be formed through the conjugation of these primary metabolites.

Predicted Primary and Secondary Metabolites of this compound:

| Metabolite Type | Predicted Metabolite | Metabolic Reaction |

| Primary | 4-(4-Hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone) | O-dealkylation |

| 4-(4-Pentoxyphenyl)-2-butanol | Ketone Reduction | |

| 4-(4-Pentoxy-3-hydroxyphenyl)-2-butanone | Aromatic Hydroxylation | |

| Secondary | Raspberry Ketone Glucuronide | Glucuronidation |

| Raspberry Ketone Sulfate | Sulfation | |

| 4-(4-Pentoxyphenyl)-2-butanol Glucuronide | Glucuronidation |

This table is predictive and based on the known metabolism of analogous structures.

The metabolic routes for this compound can be inferred from its structure and the known metabolic pathways of similar compounds.

O-Dealkylation: A major metabolic pathway for aromatic ethers is O-dealkylation, catalyzed by CYP450 enzymes. nih.gov In the case of this compound, this would involve the removal of the pentyl group to form 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) and pentanal. This is a critical initial step that exposes a phenolic hydroxyl group for subsequent conjugation reactions.

Ketone Reduction: The ketone moiety at the 2-position of the butanone chain is susceptible to reduction by carbonyl reductases to form the corresponding secondary alcohol, 4-(4-pentoxyphenyl)-2-butanol.

Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation, a common metabolic pathway for aromatic compounds, also mediated by CYP450 enzymes. This would introduce a hydroxyl group onto the phenyl ring.

Conjugation: The primary metabolites containing hydroxyl groups, such as the product of O-dealkylation (raspberry ketone) and the product of aromatic hydroxylation, are expected to undergo extensive Phase II conjugation. The principal conjugation reactions are glucuronidation and sulfation. researchgate.nethmdb.ca These reactions are catalyzed by UGTs and SULTs, respectively, and result in highly water-soluble metabolites that can be readily excreted in urine and bile.

Impact of Structural Modifications on Metabolic Profiles of Butanone Analogues

The metabolic profile of a compound is highly dependent on its chemical structure. Small modifications to a molecule can significantly alter its metabolic fate. Comparing this compound to its analogue, raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], highlights the impact of the pentoxyphenyl group.

The primary structural difference is the presence of a pentoxy group in place of a hydroxyl group on the phenyl ring. This has several implications for metabolism:

Introduction of O-Dealkylation: The pentoxy group introduces a new primary metabolic pathway, O-dealkylation, which is not possible for raspberry ketone. This pathway leads to the formation of raspberry ketone as a metabolite, which then undergoes its own characteristic metabolic transformations.

Lipophilicity: The pentyl chain significantly increases the lipophilicity of the molecule compared to the hydroxyl group of raspberry ketone. This increased lipophilicity may lead to greater tissue distribution and potentially a longer half-life, as the compound may be more readily stored in adipose tissue.

Steric Hindrance: The bulky pentoxy group might sterically hinder the enzymatic access to the aromatic ring for hydroxylation compared to the smaller hydroxyl group of raspberry ketone. This could potentially decrease the rate of aromatic hydroxylation.

Direct Conjugation: Raspberry ketone, with its free phenolic hydroxyl group, can be directly conjugated (glucuronidated or sulfated) without prior Phase I metabolism. In contrast, this compound must first undergo a Phase I reaction, such as O-dealkylation or aromatic hydroxylation, to introduce a hydroxyl group before it can be conjugated. This adds an extra step to its metabolic clearance pathway.

Advanced Analytical Methodologies in 4 4 Pentoxyphenyl 2 Butanone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 4-(4-pentoxyphenyl)-2-butanone, both gas and liquid chromatography, especially when coupled with mass spectrometry, provide powerful tools for its isolation and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column before being detected and identified by a mass spectrometer. fmach.itjppres.com

Research applications for this compound would typically involve a GC system equipped with a capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for a wide range of analytes. metabolomicsworkbench.org The sample, once injected, is carried by an inert gas (e.g., helium) through the column under a programmed temperature gradient. fmach.it The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a unique fingerprint for the molecule. fmach.it For this compound, characteristic fragments would be expected from the cleavage of the ether bond, the butanone side chain, and the aromatic ring, allowing for unambiguous identification. foodb.canih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 60 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for studying the metabolites of a parent compound in biological systems. researchgate.net It is particularly well-suited for analyzing non-volatile, polar, or thermally unstable compounds that are not amenable to GC-MS. nih.gov In the context of this compound research, LC-MS would be the premier method for identifying and quantifying its metabolites in matrices such as plasma or urine. metabolomicsworkbench.orgmetabolomicsworkbench.org

The separation is typically achieved using a reversed-phase column, like a C18 column, where polar metabolites elute earlier than the less polar parent compound. metabolomicsworkbench.org The mobile phase often consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile), usually with a small amount of acid like formic acid to improve peak shape and ionization efficiency. metabolomicsworkbench.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically keeps the metabolite molecule intact, providing a clear molecular weight. metabolomicsworkbench.org Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, yielding structural information for metabolite identification. nih.govmdpi.com Potential metabolic transformations of this compound could include hydroxylation of the aromatic ring or alkyl chain, O-dealkylation of the pentoxy group, or reduction of the ketone.

Table 2: Representative LC-MS Parameters for Metabolite Profiling

| Parameter | Typical Value |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF), Orbitrap |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic methods are crucial for the definitive structural elucidation of newly synthesized molecules like this compound. These techniques probe the interaction of electromagnetic radiation with the molecule to reveal detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to confirm the synthesis of this compound by providing information on the chemical environment of each hydrogen and carbon atom, respectively. youtube.com

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the terminal methyl group of the pentoxy chain, the three methylene groups of the pentoxy chain, the two methylene groups of the butanone chain, the aromatic protons, and the methyl group of the ketone. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling with neighboring protons) allow for the complete assignment of the proton structure. docbrown.info Similarly, the ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom, confirming the carbon skeleton of the molecule. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ketone) | ~2.1 | Singlet |

| -CH₂-C=O | ~2.8 | Triplet |

| Ar-CH₂- | ~2.7 | Triplet |

| Ar-H (ortho to -OCH₂) | ~6.8 | Doublet |

| Ar-H (meta to -OCH₂) | ~7.1 | Doublet |

| -O-CH₂- | ~3.9 | Triplet |

| -(CH₂)₃- | ~1.3-1.8 | Multiplet |

| -CH₃ (pentyl) | ~0.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C=O | ~208 |

| Ar-C (quaternary, C-O) | ~158 |

| Ar-C (quaternary, C-CH₂) | ~133 |

| Ar-CH (meta to -OCH₂) | ~129 |

| Ar-CH (ortho to -OCH₂) | ~114 |

| -O-CH₂- | ~68 |

| -CH₂-C=O | ~45 |

| Ar-CH₂- | ~30 |

| CH₃ (ketone) | ~30 |

| -(CH₂)₃- & CH₃ (pentyl) | ~14-30 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its functional groups. libretexts.org

For this compound, the IR spectrum would provide clear evidence for its key structural features. The most prominent absorption would be a strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone, typically found in the 1700-1725 cm⁻¹ region. docbrown.infolibretexts.org Other significant absorptions would include C-O stretching vibrations for the ether linkage, C-H stretching for both aromatic and aliphatic protons, and C=C stretching vibrations within the aromatic ring. rsc.org

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkane | C-H stretch | 2850-2960 |

| Aromatic | C-H stretch | 3000-3100 |

| Ketone | C=O stretch | ~1715 |

| Aromatic | C=C stretch | ~1600, ~1500 |

| Ether | C-O stretch | 1200-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings or conjugated systems. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a simple and reliable method for quantifying the concentration of a pure substance and assessing its purity.

The primary chromophore in this compound is the substituted benzene ring. This would be expected to produce a characteristic absorption maximum (λmax) in the ultraviolet region, likely around 220-280 nm. The absorbance at this wavelength is directly proportional to the compound's concentration, a relationship described by the Beer-Lambert law. This allows for the quantification of the compound in solution and can be used to check for the presence of impurities that absorb at different wavelengths. nist.gov

Lack of Crystallographic Data for this compound in Complex with Biological Targets

Extensive searches of scientific databases and literature have revealed no publicly available X-ray crystallography data for the compound this compound in complex with any biological targets. While crystallographic studies are a fundamental tool for understanding the interaction of small molecules with proteins and other macromolecules at an atomic level, it appears that no such research has been published for this specific compound.

The scientific community relies on shared data, often deposited in resources like the Protein Data Bank (PDB), to advance research. The absence of entries for this compound indicates that its structural interactions with biological molecules have not yet been elucidated and published in a peer-reviewed format.

For progress in understanding the potential biological activity and mechanism of action of this compound, future research employing X-ray crystallography would be invaluable. Such studies would require the successful co-crystallization of the compound with a purified biological target, followed by diffraction experiments and structure determination. The resulting data would provide crucial insights into its binding mode, orientation within the active site, and specific molecular interactions, thereby guiding further drug design and development efforts.

Without these foundational crystallographic studies, any discussion of the detailed molecular interactions of this compound with biological targets would be purely speculative. Therefore, a detailed analysis, including data tables and research findings as requested, cannot be provided at this time due to the lack of available scientific evidence.

Computational and Theoretical Studies of 4 4 Pentoxyphenyl 2 Butanone

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as 4-(4-Pentoxyphenyl)-2-butanone, binds to a macromolecular target, typically a protein. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves preparing 3D structures of both the ligand and the target protein (often obtained from databases like the Protein Data Bank) and then using a scoring function to evaluate the binding affinity of different poses.

Table 1: Potential Ligand-Target Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Ketone Oxygen | Hydrogen Bond Acceptor | Arginine (Arg), Tyrosine (Tyr), Serine (Ser) |

| Ether Oxygen | Hydrogen Bond Acceptor | Lysine (Lys), Histidine (His) |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the low-energy (i.e., most stable) conformers is crucial, as the bioactive conformation is the one that binds to the target receptor.

Computational methods such as molecular mechanics force fields or quantum chemical calculations are employed to explore the conformational space. nih.govresearchgate.net For this compound, key rotatable bonds include those in the pentyl chain and the bonds connecting the ether oxygen to the phenyl ring and the butyl chain. Techniques like systematic grid searches or stochastic methods (e.g., Monte Carlo simulations) can generate a large number of possible conformers. nih.gov The energy of each conformer is then calculated, often using Density Functional Theory (DFT) for higher accuracy, to identify the most energetically favorable shapes the molecule is likely to adopt. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. iosrjournals.org By identifying the key molecular properties that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. frontiersin.orgnih.gov

Developing a QSAR model involves several steps. First, a dataset of structurally related compounds, including analogs of this compound with varying substituents, is collected along with their experimentally measured biological activities (e.g., IC50 values). Next, a wide range of molecular descriptors (numerical values representing different aspects of the molecule) are calculated for each compound.

The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are used to generate an equation that correlates the descriptors with biological activity. frontiersin.org A robust QSAR model, validated by statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred), can then be used to forecast the activity of new compounds like this compound. frontiersin.orgasianpubs.org

The main output of a QSAR study is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized into several classes, and for a molecule like this compound, key descriptors would likely include those related to its lipophilicity, electronic nature, and size. nih.govnih.gov

Table 2: Representative Molecular Descriptors and Their Significance

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes the molecule's reactivity, polarity, and ability to engage in electrostatic or hydrogen bonding interactions. Governed by the ketone and ether groups. |

| Lipophilic | LogP (octanol-water partition coefficient) | Represents the compound's affinity for hydrophobic environments, crucial for membrane permeability and binding to hydrophobic pockets. Influenced by the pentyl chain. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Surface Area | Relates to the size and shape of the molecule, which determines how well it fits into a receptor's binding site. |

| Constitutional | Number of Rotatable Bonds, Hydrogen Bond Acceptors/Donors | Quantifies molecular flexibility and the potential for forming specific hydrogen bonds. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. scirp.org These methods provide detailed insights into properties that govern how a molecule interacts with other molecules and its environment. biointerfaceresearch.comrsc.org

For this compound, DFT calculations using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or def2-TZVP would be performed on its optimized geometry. biointerfaceresearch.comnih.govresearchgate.net These calculations yield a wealth of information about its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) regions, such as around the oxygen atoms, and electron-poor (electrophilic) regions. nih.gov

Table 3: Key Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack and electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack and electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Identifies electron-rich sites (e.g., carbonyl and ether oxygens) for electrophilic interactions and electron-poor sites for nucleophilic interactions. |

| Mulliken Atomic Charges | A theoretical charge assigned to each atom in the molecule. | Quantifies the electron distribution and helps identify atoms involved in electrostatic interactions. |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive sites. walisongo.ac.id The map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Color-Coding Interpretation :

Red : Indicates regions of high electron density and negative electrostatic potential. These are typically associated with lone pairs of electrons on electronegative atoms and are the most likely sites for electrophilic attack.

Blue : Represents regions of low electron density and positive electrostatic potential. These areas are electron-deficient and are susceptible to nucleophilic attack.

Green : Denotes regions of neutral or near-zero electrostatic potential.

Intermediate colors like yellow and orange represent intermediate levels of electrostatic potential. researchgate.net

For this compound, an ESP map would be expected to show the following features:

A region of high negative potential (red) around the oxygen atom of the carbonyl group in the butanone chain, due to its high electronegativity and lone pairs of electrons. This would be the primary site for interaction with electrophiles.

The oxygen atom of the pentoxy group would also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those attached to the aromatic ring and the aliphatic chain. The carbonyl carbon would also exhibit a degree of positive potential, making it a site for nucleophilic attack. nih.gov

The aromatic ring and the hydrocarbon portion of the pentoxy group would likely show a more neutral potential (green).

Below is a hypothetical table summarizing the expected electrostatic potential values for key regions of the this compound molecule.

| Molecular Region | Expected Electrostatic Potential | Color on ESP Map | Implied Reactivity |

| Carbonyl Oxygen | Highly Negative | Red | Site for Electrophilic Attack |

| Carbonyl Carbon | Positive | Blue/Green | Site for Nucleophilic Attack |

| Pentoxy Oxygen | Negative | Orange/Yellow | Potential for H-bonding |

| Aromatic Ring | Neutral to Slightly Negative | Green/Yellow | Susceptible to Electrophilic Aromatic Substitution |

| Aliphatic Hydrogens | Slightly Positive | Light Green/Blue | Weakly Acidic |

Future Research Directions and Translational Perspectives for 4 4 Pentoxyphenyl 2 Butanone

Exploration of Novel Biological Activities for Phenyl-Butanone Class

The phenyl-butanone scaffold is a recurring motif in a variety of biologically active molecules. Ketones, in general, are organic compounds that feature a carboxyl group bonded to two other carbon atoms and have significant importance in both biology and industry. quora.com Their applications are widespread, serving as solvents, polymer precursors, and pharmaceuticals. wikipedia.org

Derivatives of the phenyl-butanone class have shown a range of biological effects. For instance, 4-(4-hydroxyphenyl)-2-butanone (B135659), commonly known as Raspberry Ketone, is a natural phenolic compound responsible for the aroma of raspberries and is used in weight management and appetite control. mdpi.com Studies on similar compounds, such as 4-(4-methoxyphenyl)-2-butanone (B1665111), have indicated potential applications as pharmaceutical intermediates. guidechem.com Furthermore, some phenyl-butanones have been investigated for their sedative activities. chemicalbook.com A synthetic zingerone (B1684294) derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, has demonstrated antifungal and antimycotoxigenic activities. researchgate.net

Given these precedents, future research on 4-(4-Pentoxyphenyl)-2-butanone could uncover novel biological activities. The pentoxyphenyl group, with its increased lipophilicity compared to the hydroxyl or methoxy (B1213986) groups of its analogues, may lead to altered pharmacokinetic and pharmacodynamic properties. This could translate into unique interactions with biological targets. A systematic investigation into its potential antimicrobial, anti-inflammatory, antioxidant, and neuroactive properties is warranted. Screening this compound against a diverse panel of biological targets could reveal unexpected and potentially valuable therapeutic applications.

Table 1: Comparison of Phenyl-Butanone Derivatives and Their Known or Potential Activities

| Compound Name | Structure | Known/Potential Biological Activities |

| 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | C₁₀H₁₂O₂ | Weight management, appetite control mdpi.com |

| 4-(4-Methoxyphenyl)-2-butanone | C₁₁H₁₄O₂ | Pharmaceutical intermediate, flavoring agent chemicalbook.comguidechem.com |

| This compound | C₁₅H₂₂O₂ | Potential for novel antimicrobial, anti-inflammatory, antioxidant, and neuroactive properties |

| 1-Phenyl-2-butanone | C₁₀H₁₂O | Sedative activities chemicalbook.com |

| 4-(4-hydroxy-3-nitrophenyl)-2-butanone | C₁₀H₁₁NO₄ | Antifungal, antimycotoxigenic researchgate.net |

Development of Advanced Synthetic Methodologies

The synthesis of aryl-butanones is a well-established area of organic chemistry. Traditional methods for preparing compounds like 4-(4-hydroxyphenyl)-2-butanone involve the alkylation of phenol (B47542). google.comgoogle.com Another common route is the condensation of an appropriate benzaldehyde (B42025) with acetone (B3395972) followed by hydrogenation. chemicalbook.comguidechem.com For instance, 4-(p-methoxyphenyl)-2-butanone can be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone, which is then hydrogenated. chemicalbook.com

Future research in this area should focus on developing more efficient, scalable, and environmentally friendly synthetic routes to this compound and other derivatives. Modern synthetic strategies that could be explored include:

Flow Chemistry: Continuous flow processes can offer improved reaction control, higher yields, and enhanced safety for key synthetic steps like hydrogenations or Grignard reactions. acs.org

Catalytic C-H Activation: Direct functionalization of the aromatic ring through C-H activation could provide a more atom-economical approach compared to traditional cross-coupling reactions.

Biocatalysis: The use of enzymes to perform key transformations could lead to highly stereoselective and environmentally benign syntheses.

The development of robust and versatile synthetic methodologies will be crucial for producing a library of this compound analogues for structure-activity relationship (SAR) studies.

Integrated Omics Approaches in Understanding Biological Effects

To fully elucidate the biological effects of this compound, a systems-level understanding is necessary. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound in biological systems.

For example, metabolomics studies on the effects of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in zebrafish embryos revealed disruptions in purine (B94841) and pyrimidine (B1678525) metabolism. urv.cat Similarly, integrated multi-omics analysis has been used to understand bovine adipocyte differentiation. researchgate.net

By applying these technologies, researchers can:

Identify molecular targets: Transcriptomic and proteomic analyses can reveal changes in gene and protein expression patterns, pointing towards the cellular pathways and molecular targets affected by the compound.

Elucidate mechanisms of action: Metabolomic profiling can identify alterations in metabolic pathways, providing insights into the functional consequences of the compound's activity.

Discover biomarkers: Omics data can help in the identification of biomarkers for assessing the efficacy and potential off-target effects of this compound.

This holistic approach will be instrumental in building a detailed picture of the compound's biological activity and in guiding its further development.

Potential as a Pre-clinical Lead for Further Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. researchgate.netnuvisan.com The process of lead optimization involves refining the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Should initial screenings reveal significant biological activity, this compound could serve as a valuable pre-clinical lead compound. Its relatively simple structure makes it an attractive starting point for medicinal chemistry campaigns. The phenyl-butanone scaffold can be readily modified at several positions to explore SAR and to optimize its drug-like properties. For example, the pentoxy chain could be altered in length or branching, and the phenyl ring could be substituted with various functional groups to modulate its electronic and steric properties.

The journey from a lead compound to a clinical candidate involves extensive preclinical development, including in vitro and in vivo studies to assess its efficacy, metabolism, and potential for toxicity. nuvisan.com The identification of a promising lead is the first critical step in this process. nih.gov

Emerging Applications in Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could find applications as chemical tools in biological research. Ketones are versatile functional groups that can participate in a variety of chemical reactions, making them useful for the development of chemical probes. ebsco.com

Potential applications in chemical biology include:

Affinity-based probes: By incorporating a reactive group or a tag (e.g., a biotin (B1667282) or a fluorescent dye) into the structure of this compound, researchers could develop probes for identifying its protein targets through affinity chromatography or fluorescence imaging.

Activity-based probes: Probes that covalently bind to the active site of an enzyme in an activity-dependent manner could be designed to study the function of specific enzymes.

Molecular imaging agents: Radiolabeled versions of this compound could be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize the distribution of the compound and its targets in vivo.

The development of such chemical biology tools would not only advance our understanding of the biological roles of the targets of this compound but could also have broader applications in diagnostics and drug discovery.

Q & A

Q. What are the established synthetic routes for 4-(4-Pentoxyphenyl)-2-butanone, and how can reaction conditions be optimized?

A common method involves Friedel-Crafts acylation , where a pentoxyphenyl-substituted precursor reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes:

- Temperature control : Maintaining 0–5°C to minimize side reactions like polyacylation .

- Solvent selection : Dichloromethane or nitrobenzene for improved electrophilic substitution .

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ketone group (δ ~2.1 ppm for CH₃CO) and pentoxyphenyl substituent (aromatic protons at δ 6.8–7.2 ppm, pentoxy –OCH₂– at δ 3.9–4.1 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ for the carbonyl group .

- Mass spectrometry : Molecular ion peak at m/z 236 (C₁₅H₂₀O₃) and fragmentation patterns to validate the structure .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .

- Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental release .

Advanced Research Questions

Q. How do substituents (e.g., pentoxy vs. methoxy or hydroxy groups) influence the compound’s physicochemical properties?

- Solubility : The pentoxy group (–OC₅H₁₁) enhances lipophilicity compared to hydroxy (–OH) or methoxy (–OCH₃) substituents, making it more soluble in organic solvents (logP ~3.2) .

- Reactivity : Electron-donating substituents (e.g., pentoxy) increase electrophilic aromatic substitution rates at the para position, while electron-withdrawing groups (e.g., nitro) reduce reactivity .

- Vapor pressure : Bulkier substituents like pentoxy lower vapor pressure compared to smaller groups (e.g., methoxy), affecting volatility in gas-phase applications .

Q. How can discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?

- Cross-validation : Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with ¹H NMR integration to quantify impurities .

- Standard addition : Spiking with a known pure sample to identify co-eluting peaks in chromatograms .

- Elemental analysis : Verify %C/%H/%O to confirm stoichiometric consistency .

Q. What computational strategies predict the biological or catalytic activity of this compound derivatives?

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to study electronic properties (e.g., HOMO-LUMO gaps) related to redox behavior .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- QSAR models : Correlate substituent parameters (Hammett σ) with bioactivity data from analogs (e.g., 4-(4-Hydroxyphenyl)-2-butanone’s fragrance binding affinity) .

Q. What strategies mitigate conflicting data in kinetic studies of its degradation pathways?

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled ketones to trace degradation intermediates via LC-MS .

- Controlled atmosphere studies : Compare hydrolysis rates under N₂ vs. O₂ to assess oxidative vs. hydrolytic stability .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to decouple temperature, pH, and solvent effects on degradation rates .

Methodological Notes

- Synthetic scalability : Pilot-scale reactions require careful exotherm management (e.g., dropwise addition of acylating agents) .

- Analytical reproducibility : Calibrate instruments with certified reference materials (e.g., NIST standards) to minimize inter-lab variability .

- Ethical compliance : Adhere to IFRA/RIFM guidelines for biological testing, particularly for dermal exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.